molecular formula C38H34Cl2P2S B14646797 Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride CAS No. 55304-69-3

Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride

Cat. No.: B14646797
CAS No.: 55304-69-3
M. Wt: 655.6 g/mol
InChI Key: OACDJKQWFRKDBU-UHFFFAOYSA-L
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Description

Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride is a complex organophosphorus compound. It is characterized by the presence of phosphonium ions and thiobis(methylene) groups, which contribute to its unique chemical properties. This compound is often used in organic synthesis and has applications in various scientific fields due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride can be synthesized through the reaction of triphenylphosphine with thiobis(methylene) chloride under controlled conditions. The reaction typically involves the use of a solvent such as toluene and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have various applications in organic synthesis and industrial processes .

Mechanism of Action

The mechanism of action of Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride involves the formation of reactive intermediates, such as ylides, which facilitate various chemical transformations. These intermediates can interact with molecular targets, leading to the desired chemical reactions. The pathways involved include the formation of oxaphosphetane intermediates in the Wittig reaction, which subsequently decompose to form alkenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride is unique due to its thiobis(methylene) linkage, which imparts distinct reactivity and stability compared to other phosphonium salts. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.

Properties

CAS No.

55304-69-3

Molecular Formula

C38H34Cl2P2S

Molecular Weight

655.6 g/mol

IUPAC Name

triphenyl(triphenylphosphaniumylmethylsulfanylmethyl)phosphanium;dichloride

InChI

InChI=1S/C38H34P2S.2ClH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-41-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2

InChI Key

OACDJKQWFRKDBU-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[P+](CSC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-]

Origin of Product

United States

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